molecular formula C32H48N6O9 B1523483 Boc-Glu-Lys-Lys-AMC CAS No. 73554-85-5

Boc-Glu-Lys-Lys-AMC

Cat. No.: B1523483
CAS No.: 73554-85-5
M. Wt: 660.8 g/mol
InChI Key: BRCAWRCEROGSRR-HJOGWXRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Glu-Lys-Lys-AMC: is a synthetic peptide substrate used primarily in biochemical research. It is a sensitive fluorogenic substrate for urokinase-activated plasmin, a serine protease involved in the degradation of fibrin clots. The compound is widely used in scientific research to study protease activity and enzyme kinetics.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Glu-Lys-Lys-AMC typically involves solid-phase peptide synthesis (SPPS). The process starts with the attachment of the first amino acid (Boc-Glu) to a resin, followed by sequential addition of Lys and Lys-AMC using standard peptide coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high purity and yield. Quality control measures, such as mass spectrometry and HPLC, are employed to verify the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Boc-Glu-Lys-Lys-AMC primarily undergoes hydrolysis reactions catalyzed by proteases such as plasmin. The AMC (7-amino-4-methylcoumarin) moiety is released upon cleavage, resulting in a fluorescent product that can be quantified using a fluorometer.

Common Reagents and Conditions: The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (7.4). The reaction is often performed at 37°C to mimic physiological conditions.

Major Products Formed: The major product of the hydrolysis reaction is AMC, which exhibits fluorescence upon excitation at 380 nm and emission at 460 nm. This fluorescence allows for the sensitive detection and quantification of protease activity.

Scientific Research Applications

Chemistry: Boc-Glu-Lys-Lys-AMC is used in the study of protease enzymes and their inhibitors. It serves as a substrate in enzyme assays to measure protease activity and to screen for potential protease inhibitors.

Biology: In biological research, this compound is used to investigate the role of proteases in various physiological processes, such as cell migration, tissue remodeling, and wound healing.

Medicine: The compound is employed in medical research to study diseases associated with protease dysregulation, such as cancer, cardiovascular diseases, and inflammatory conditions. It helps in understanding the mechanisms of disease progression and in developing therapeutic interventions.

Industry: this compound is used in the pharmaceutical industry for drug discovery and development. It aids in the identification of new protease inhibitors that can be developed into therapeutic drugs.

Comparison with Similar Compounds

  • Z-Arg-Arg-AMC: Another fluorogenic substrate for trypsin-like proteases.

  • Boc-Val-Leu-Lys-AMC: A substrate for elastase.

  • Boc-Glu-Pro-Arg-AMC: A substrate for thrombin.

Uniqueness: Boc-Glu-Lys-Lys-AMC is unique in its sensitivity to urokinase-activated plasmin, making it a valuable tool for studying plasmin activity specifically. Its fluorescence properties allow for precise and sensitive detection of protease activity, which is not always possible with other substrates.

Properties

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N6O9/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)35-28(42)22(9-5-7-15-33)36-29(43)23(10-6-8-16-34)37-30(44)24(13-14-26(39)40)38-31(45)47-32(2,3)4/h11-12,17-18,22-24H,5-10,13-16,33-34H2,1-4H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,39,40)/t22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCAWRCEROGSRR-HJOGWXRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-Glu-Lys-Lys-AMC
Reactant of Route 2
Boc-Glu-Lys-Lys-AMC
Reactant of Route 3
Boc-Glu-Lys-Lys-AMC
Reactant of Route 4
Boc-Glu-Lys-Lys-AMC
Reactant of Route 5
Boc-Glu-Lys-Lys-AMC
Reactant of Route 6
Boc-Glu-Lys-Lys-AMC

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